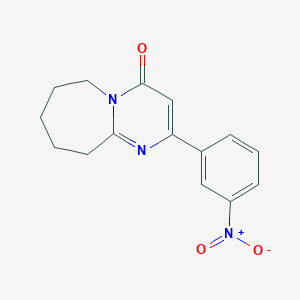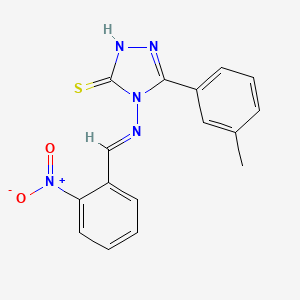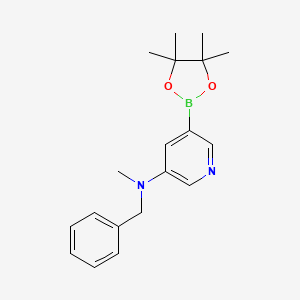
N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide is a complex organic compound with the molecular formula C23H23FN4O. This compound is part of the hydrazone family and is known for its unique structural properties, which include a pyrazole ring and a fluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide typically involves the condensation of cyclohexanecarbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process involves the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may result in therapeutic effects such as reduced inflammation or pain. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- **N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)biphenyl-4-carbohydrazide
- **N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)phenylcarbohydrazide
Uniqueness
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide is unique due to its specific structural features, such as the presence of a cyclohexane ring and a fluorophenyl groupCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research .
Propiedades
Número CAS |
477735-02-7 |
|---|---|
Fórmula molecular |
C23H23FN4O |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H23FN4O/c24-20-13-11-17(12-14-20)22-19(16-28(27-22)21-9-5-2-6-10-21)15-25-26-23(29)18-7-3-1-4-8-18/h2,5-6,9-16,18H,1,3-4,7-8H2,(H,26,29)/b25-15+ |
Clave InChI |
NTQAMHRTKJMXSD-MFKUBSTISA-N |
SMILES isomérico |
C1CCC(CC1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
SMILES canónico |
C1CCC(CC1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048114.png)

![Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048128.png)

![4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12048132.png)
![(5E)-5-[2-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12048145.png)
![2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12048146.png)


![(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid](/img/structure/B12048166.png)



![4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12048195.png)
